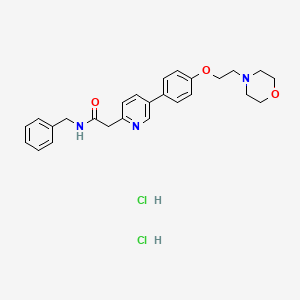

KX2-391 dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de KX-01 (diclorhidrato) implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones subsiguientes para formar el producto final. Las rutas sintéticas y las condiciones de reacción específicas son propietarias y la información detallada no está disponible fácilmente en fuentes públicas .

Métodos de Producción Industrial

La producción industrial de KX-01 (diclorhidrato) generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para cumplir con los estándares regulatorios para productos farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

KX-01 (diclorhidrato) sufre varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran KX-01 (diclorhidrato) incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción deseada y la naturaleza de los intermedios .

Productos Principales Formados

Los principales productos formados a partir de las reacciones de KX-01 (diclorhidrato) incluyen sus metabolitos y derivados, que se estudian por sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

KX-01 (diclorhidrato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

KX-01 (diclorhidrato) ejerce sus efectos inhibiendo la cinasa Src y la polimerización de la tubulina. La cinasa Src está involucrada en la proliferación celular, la supervivencia y la metástasis, mientras que la polimerización de la tubulina es esencial para la división celular . Al inhibir estas vías, KX-01 (diclorhidrato) induce el arresto del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

KX-01 (diclorhidrato) es único debido a su doble inhibición de la cinasa Src y la polimerización de la tubulina. Compuestos similares incluyen:

Saracatinib: Un inhibidor de la cinasa Src con diferentes objetivos moleculares.

Bosutinib: Otro inhibidor de la cinasa Src con una inhibición de cinasa más amplia.

Paclitaxel: Un inhibidor de la polimerización de la tubulina utilizado en la terapia contra el cáncer.

KX-01 (diclorhidrato) destaca por su especificidad y mecanismo de doble objetivo, lo que lo convierte en un agente terapéutico prometedor en oncología .

Actividad Biológica

KX2-391 dihydrochloride, also known as tirbanibulin, is a dual inhibitor of Src kinase and tubulin polymerization. It has garnered attention for its potential therapeutic applications in various cancers, particularly due to its unique mechanism of action that targets the peptide substrate-binding domain rather than the ATP-binding site, distinguishing it from traditional Src inhibitors.

KX2-391 inhibits Src kinase, which plays a crucial role in tumor cell proliferation, apoptosis, and metastasis. Additionally, it disrupts tubulin polymerization by binding to the α,β-tubulin heterodimer. This dual mechanism allows KX2-391 to impede cancer cell division and growth effectively.

Pharmacokinetics

The pharmacokinetic profile of KX2-391 indicates rapid absorption with a half-life of approximately 4 hours. In clinical trials, the maximum tolerated dose (MTD) was established at 40 mg administered twice daily. The compound demonstrated dose-proportional exposure across various dosages, with significant biomarker reductions observed in patients with prostate and pancreatic cancers .

Phase I Trial

A Phase I trial involving 44 patients with refractory solid tumors reported that KX2-391 was well tolerated with manageable dose-limiting toxicities such as elevated liver enzymes and myelosuppression. Notably, 11 patients achieved stable disease for at least four months, indicating preliminary evidence of biological activity .

Phase II Trial

In a subsequent Phase II study focused on chemotherapy-naïve men with bone-metastatic castration-resistant prostate cancer (CRPC), KX2-391 was administered at the same dosage. However, the trial was halted early due to insufficient efficacy; only 8% of patients achieved progression-free survival at 24 weeks. Despite this, some patients exhibited declines in prostate-specific antigen (PSA) levels and improvements in bone turnover markers .

Comparative Efficacy Against Cancer Types

KX2-391's efficacy has been evaluated across various cancer types:

Case Studies

- Prostate Cancer : In the Phase I trial, two men with metastatic CRPC demonstrated notable declines in PSA levels after treatment with KX2-391.

- Ovarian Cancer : One patient achieved stable disease for over 12 months while on treatment.

- Leukemia : New analogues derived from KX2-391 exhibited significant cytotoxicity against multiple leukemia cell lines, suggesting broader applicability beyond solid tumors .

Propiedades

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTPOZGQCQXHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648365 | |

| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038395-65-1 | |

| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.